Bronchodual

Description

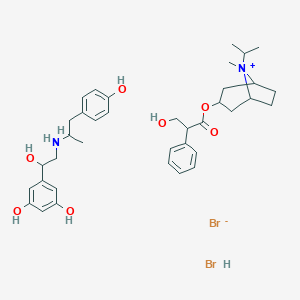

Structure

2D Structure

Properties

CAS No. |

115112-73-7 |

|---|---|

Molecular Formula |

C37H52Br2N2O7 |

Molecular Weight |

796.6 g/mol |

IUPAC Name |

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide;hydrobromide |

InChI |

InChI=1S/C20H30NO3.C17H21NO4.2BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;;/h4-8,14,16-19,22H,9-13H2,1-3H3;2-5,7-9,11,17-22H,6,10H2,1H3;2*1H/q+1;;;/p-1 |

InChI Key |

WYOWAXDWPIYPNZ-UHFFFAOYSA-M |

SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br.[Br-] |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br.[Br-] |

Synonyms |

Berodual Bronchodual Duovent fenoterol - ipratropium fenoterol, ipratropium drug combination Iprafen |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Bronchodual S Active Pharmaceutical Ingredients

Fenoterol (B1672521): Molecular Mechanisms of Beta-2 Adrenergic Agonism

Fenoterol is a β2-adrenergic receptor agonist that acts as a bronchodilator. wikipedia.orgontosight.ai It is classified as a sympathomimetic drug. guidetopharmacology.org

Fenoterol primarily acts by stimulating beta-2 adrenergic receptors located in the lungs. ontosight.aidrugbank.com The β2-adrenergic receptor (β2-AR) is a prototypical G protein-coupled receptor (GPCR) that serves as a model system for studying ligand recognition and receptor activation. researchgate.netresearchgate.net

The binding of Fenoterol to the β2-AR involves specific interactions within the receptor's binding site. Studies using molecular dynamics simulations have shown that ionic interactions between the ligand's protonated nitrogen and Asp113, and hydrogen bonds between the 4'-hydroxyphenyl group of the ligand and the carboxyl group of Asp192, are frequently observed. researchgate.net The stereochemistry of fenoterol significantly influences its binding affinity to β2-AR, with the (R,R') stereoisomer exhibiting higher affinity compared to (R,S'), (S,R'), and (S,S') isomers. researchgate.net Hydrophobic interactions within the ligand-binding pocket are crucial for the kinetics of ligand binding to β2-AR. researchgate.netsemanticscholar.org The combination of hydrophobicity and a negative charge on the β2-AR surface attracts basic, positively charged ligands like fenoterol, promoting the kinetics of ligand binding. researchgate.net

Table 1: Fenoterol Ligand-Receptor Binding Characteristics

| Characteristic | Description | Key Residues/Interactions | Reference |

| Receptor Target | Beta-2 Adrenergic Receptor (β2-AR) | - | ontosight.aidrugbank.com |

| Primary Interactions | Ionic interactions, Hydrogen bonds, Hydrophobic interactions | Asp113, Asp192, Ser203/204/207 | researchgate.netresearchgate.net |

| Stereoselectivity | (R,R') isomer shows higher binding affinity | - | researchgate.net |

| Binding Kinetics | Dominated by hydrophobic interactions; influenced by receptor surface charge | - | researchgate.netsemanticscholar.org |

Upon binding to the β2-adrenergic receptor, Fenoterol activates associated G proteins. wikipedia.org Specifically, Fenoterol has been identified as a biased β2-AR ligand that selectively couples the β2-AR to the Gαs protein. nih.govbiomolther.org G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that transduce extracellular signals into intracellular responses by activating G proteins. wikipedia.orgacs.org

The activation of the Gαs protein by Fenoterol leads to the stimulation of adenylyl cyclase. nih.govoup.com Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). nih.gov Increased intracellular concentrations of cAMP are a key secondary messenger in this pathway. wikipedia.orgnih.gov

Table 2: Fenoterol G-Protein Coupled Receptor Signaling Pathway

| Signaling Component | Role/Effect | Reference |

| β2-AR Activation | Ligand binding by Fenoterol | ontosight.aidrugbank.com |

| Gαs Protein Coupling | Selective activation by Fenoterol | nih.govbiomolther.org |

| Adenylyl Cyclase | Stimulated by Gαs, converts ATP to cAMP | nih.govoup.com |

| cAMP Production | Increased intracellular concentration, acts as second messenger | wikipedia.orgnih.gov |

The elevated intracellular cAMP levels, resulting from β2-AR activation by Fenoterol, lead to the activation of protein kinase A (PKA). wikipedia.orgbiorxiv.org PKA, a serine/threonine-specific protein kinase, mediates various cellular responses. wikipedia.org In airway smooth muscle cells, PKA activation leads to the relaxation of these muscles. drugbank.comwjgnet.com This relaxation is achieved through the inhibition of the regulatory enzyme myosin light chain kinase and a reduction in free intracellular calcium, ultimately leading to bronchodilation and increased bronchial airflow. drugbank.comoup.com

Bronchial tone is regulated by the contraction and relaxation of airway smooth muscle. kcl.ac.ukncl.edu.tw By promoting the relaxation of these muscles, Fenoterol effectively increases the diameter of the airways, thereby alleviating bronchoconstriction. ontosight.aipatsnap.com

G-Protein Coupled Receptor Signaling Pathways

Ipratropium (B1672105) Bromide: Molecular Mechanisms of Muscarinic Receptor Antagonism

Ipratropium Bromide is an anticholinergic medication that acts as a muscarinic acetylcholine (B1216132) receptor antagonist. wikipedia.orgnih.govdrugbank.com It is a quaternary ammonium (B1175870) compound derived from atropine (B194438). wikipedia.orgfirsthope.co.in

Ipratropium Bromide exerts its broncholytic action by blocking muscarinic acetylcholine receptors (mAChRs) in the bronchial musculature. wikipedia.orgdrugbank.com It is a nonselective muscarinic antagonist, demonstrating similar affinities for all five muscarinic receptor subtypes (M1, M2, M3, M4, M5). wikipedia.orgnih.govnih.gov However, its primary therapeutic effect in the lungs is often attributed to its action on M3 receptors, which are present on bronchial smooth muscles. biorxiv.orgoup.com Ipratropium bromide binds to these receptors in the nanomolar range. nih.gov Its quaternary ammonium group contributes to its poor absorption into the bloodstream and limited ability to cross the blood-brain barrier, which reduces systemic side effects. drugbank.comfirsthope.co.in

Table 3: Ipratropium Bromide Receptor Binding Characteristics

| Characteristic | Description | Reference |

| Receptor Target | Muscarinic Acetylcholine Receptors (mAChRs) | wikipedia.orgnih.govdrugbank.com |

| Selectivity | Nonselective antagonist (M1, M2, M3, M4, M5) | wikipedia.orgnih.govnih.gov |

| Binding Affinity | Nanomolar range (e.g., Kᵢ values 0.5–3.6 nM in human airways) | nih.gov |

| Structural Feature | Quaternary ammonium group (limits systemic absorption) | drugbank.comfirsthope.co.in |

By blocking muscarinic receptors, Ipratropium Bromide inhibits the action of acetylcholine at parasympathetic sites in bronchial smooth muscle. drugbank.commims.com Acetylcholine release typically causes bronchial constriction and increased bronchial secretions. biorxiv.orgdrugbank.com Ipratropium's antagonism of these receptors prevents the activation of downstream signaling cascades that would normally lead to smooth muscle contraction. wikipedia.orgdrugbank.com

Table 4: Ipratropium Bromide Antagonism of Cholinergic Signaling

| Signaling Component | Role/Effect of Antagonism | Reference |

| Acetylcholine Binding | Blocked at muscarinic receptors | drugbank.commims.com |

| cGMP Production | Decreased intracellular concentration | wikipedia.orgnih.gov |

| Intracellular Calcium | Decreased levels (indirectly via cGMP) | wikipedia.org |

| Smooth Muscle Contraction | Inhibited, leading to relaxation | wikipedia.orgdrugbank.com |

| Bronchial Tone | Relaxation and bronchodilation | patsnap.comwikipedia.orgdrugbank.com |

Cellular Responses in Airway Smooth Muscle

The active pharmaceutical ingredients of Bronchodual elicit distinct yet complementary cellular responses within airway smooth muscle (ASM).

Fenoterol , as a beta-2 adrenergic agonist, induces relaxation of tracheal smooth muscle cells, a process accompanied by the efflux of cyclic AMP (cAMP). doi.org This increase in intracellular cAMP is a critical step in the bronchodilatory pathway, leading to muscle relaxation. aerocare.co.thontosight.ainih.gov Furthermore, Fenoterol has been shown to reduce the release of RANTES (regulated upon activation, normal T cell expressed and secreted), a chemokine, from human airway smooth muscle cells, particularly in settings where cyclo-oxygenase activity is low. plos.orgnih.gov This suggests a potential anti-inflammatory effect at the cellular level. Preclinical studies also indicate that Fenoterol can synergize with glucocorticosteroids to inhibit airway smooth muscle phenotype switching, which is implicated in airway remodeling. nih.gov

Ipratropium bromide primarily exerts its effects by blocking the muscarinic acetylcholine receptors on airway smooth muscle cells. geneesmiddeleninformatiebank.nlaerocare.co.thhres.cadrugbank.comwikipedia.orgnih.govnih.govconsensus.appcambridge.orgersnet.org This antagonism prevents the increase in intracellular Ca2+ that is typically triggered by acetylcholine, thereby leading to the relaxation of the smooth muscle and a reduction in bronchial secretions. geneesmiddeleninformatiebank.nlaerocare.co.thhres.cadrugbank.comwikipedia.org At the cellular level, Ipratropium inhibits the parasympathetic nervous system's function in the airways, which includes generating bronchial secretions and constriction. drugbank.comconsensus.app While its primary role is bronchodilation, muscarinic receptors also play a role in airway smooth muscle proliferation and contractile protein accumulation, and their inhibition by anticholinergics like ipratropium may influence these processes, potentially through mechanisms involving glycogen (B147801) synthase kinase (GSK)-3 inhibition. ersnet.orgatsjournals.org

Synergistic Interactions within this compound's Components

The co-administration of Fenoterol and Ipratropium bromide in this compound results in a functional synergism, providing enhanced bronchodilation compared to either agent used alone. geneesmiddeleninformatiebank.nlaerocare.co.ththescipub.comhres.canih.govatsjournals.orgatsjournals.org This synergistic effect is attributed to their distinct yet complementary mechanisms of action, which target different pathways involved in the regulation of airway tone. geneesmiddeleninformatiebank.nlaerocare.co.ththescipub.comhres.canih.gov

Molecular Basis of Combined Bronchodilator Efficacy

The molecular basis of the combined bronchodilator efficacy of Fenoterol and Ipratropium bromide lies in their interaction with different receptor systems that control airway smooth muscle tone. Fenoterol, a beta-2 adrenergic agonist, acts by stimulating beta-2 adrenoceptors, leading to increased intracellular cAMP and subsequent relaxation of bronchial smooth muscle. aerocare.co.thontosight.ainih.gov Ipratropium bromide, an anticholinergic agent, blocks muscarinic acetylcholine receptors, thereby inhibiting the bronchoconstrictor effects mediated by acetylcholine released from parasympathetic nerves. aerocare.co.thdrugbank.comwikipedia.orgnih.govnih.govcambridge.org

These two pathways, the sympathetic (beta-adrenergic) and parasympathetic (cholinergic), are the main neurohumoral systems regulating airway caliber. atsjournals.org By simultaneously modulating both systems, the combination provides a more comprehensive and potent bronchodilatory effect. The beta-2 adrenergic pathway directly promotes relaxation, while the anticholinergic pathway removes the constrictive tone, leading to a maximal response. aerocare.co.thontosight.ainih.govdrugbank.comwikipedia.orgnih.govnih.govcambridge.org

Receptor Cross-Talk and Signal Integration in Co-administration

The co-administration of Fenoterol and Ipratropium bromide leads to a beneficial receptor cross-talk and signal integration. The bronchodilation achieved with the combination is superior to that provided by each single agent. hres.canih.govatsjournals.orgatsjournals.org This enhanced effect is due to the complementary nature of their actions:

Beta-2 Agonist Pathway (Fenoterol): Activation of beta-2 adrenergic receptors leads to the relaxation of airway smooth muscle by increasing intracellular cAMP. aerocare.co.thontosight.ainih.gov

Anticholinergic Pathway (Ipratropium bromide): Blockade of muscarinic receptors inhibits the vagal reflex-induced bronchoconstriction caused by acetylcholine. aerocare.co.thdrugbank.comwikipedia.orgnih.govnih.govcambridge.org

The interaction between these two distinct mechanisms results in a more pronounced and sustained bronchodilatory effect. geneesmiddeleninformatiebank.nlaerocare.co.thhres.canih.gov This dual targeting of different physiological pathways of bronchoconstriction allows for a more complete reversal of airway obstruction than either drug could achieve alone. geneesmiddeleninformatiebank.nlaerocare.co.thhres.canih.gov

Preclinical Evaluation of Pharmacodynamic Synergism

Preclinical studies have consistently demonstrated the pharmacodynamic synergism between Fenoterol and Ipratropium bromide. The combination provides synergistic relief of bronchospasm. aerocare.co.thhres.ca This synergistic interaction allows for the use of lower doses of Fenoterol while still achieving significant bronchodilation, potentially minimizing dose-related side effects. geneesmiddeleninformatiebank.nlaerocare.co.th

Research comparing the combination to monotherapy with either component has shown superior bronchodilator efficacy for the combined treatment. hres.canih.govatsjournals.orgatsjournals.org For instance, studies have noted a substantial bronchodilator effect with the combination, with some indicating a prolonged duration of action compared to individual components. Preclinical safety data for the individual components, Ipratropium bromide and Fenoterol hydrobromide, have shown no adverse effects on fertility. geneesmiddeleninformatiebank.nlhres.ca

Synthetic Chemistry and Advanced Chemical Modifications

Chemical Synthesis Pathways for Fenoterol (B1672521) Hydrobromide

Fenoterol Hydrobromide (C₁₇H₂₁NO₄·HBr) is a β₂-adrenergic receptor agonist wikipedia.orgontosight.ai. Its synthesis generally involves several steps, typically commencing from simpler aromatic precursors smolecule.com. A common synthetic route includes:

Formation of the Hydroxyphenyl Group: Initial starting materials undergo hydroxylation to introduce hydroxyl groups at specific positions on the aromatic ring smolecule.com.

Amine Formation: The introduction of an amino group is achieved through reductive amination techniques smolecule.com.

Coupling Reactions: The hydroxyphenyl and amine components are coupled under either acidic or basic conditions to form fenoterol smolecule.com. This synthetic pathway yields fenoterol as a racemic mixture of its stereoisomers smolecule.com.

Historically, a suggested reaction pathway for fenoterol involves nitration in the presence of alkali ekb.eg. Another method explores diazo coupling with o-nitroaniline ekb.eg.

Fenoterol is a molecule with two stereogenic centers, leading to four possible stereoisomers: (R,R)-, (R,S)-, (S,R)-, and (S,S)-stereoisomers wikipedia.org. The marketed product is a racemate of the (R,R)- and (S,S)-enantiomers, which has demonstrated significantly higher activity (9 to 20 times) compared to the racemate of the (R,S)- and (S,R)-enantiomers wikipedia.orgnih.gov.

Chemical Synthesis Pathways for Ipratropium (B1672105) Bromide Monohydrate

Ipratropium Bromide Monohydrate (C₂₀H₃₀BrNO₃·H₂O) is a synthetic quaternary ammonium (B1175870) compound, structurally related to atropine (B194438) wikipedia.orgnih.gove-lactancia.org. The presence of an N-isopropyl group differentiates it from atropine and contributes to its lower lipid solubility e-lactancia.org.

Several synthetic routes have been employed for the preparation of Ipratropium Bromide:

Classical Quaternization Method: The traditional synthesis involves the reaction of isopropyl atropine with methyl bromide, often in toluene (B28343) . However, this method can lead to the formation of impurities, such as Impurity E, particularly under suboptimal conditions like excessive methyl bromide or incomplete quenching . Challenges include the low solubility of isopropyl atropine, necessitating heating to 60°C, which increases methyl bromide volatility and safety risks, and potential issues with residual toluene exceeding pharmacopeial limits .

Synthesis from Atropine: Ipratropium bromide is a quaternary ammonium compound obtained by treating atropine with isopropyl bromide researchgate.net. Atropine itself is an ester prepared from tropic acid and tropine (B42219) researchgate.net. The quaternization of atropine with isopropyl bromide yields ipratropium bromide researchgate.net.

Modern Acyl Chloride Intermediate Route: A more contemporary approach utilizes 2-phenyl-3-acetoxy propionic acid and oxalyl chloride to form an acyl chloride intermediate, which then reacts with isopropyl tropine mesylate . This method aims to reduce impurity formation through precise temperature control, with acyl chlorination conducted at 20–30°C and the coupling reaction at 40–45°C . Dichloromethane is used for hydrolysis and extraction to minimize side reactions .

Alternative Methods: Other reported methods include the reaction of tropanol with bromomethane (B36050) to generate a quaternary compound, followed by reaction with α-formyl methyl phenylacetate (B1230308), and subsequent reduction to yield ipratropium bromide anhydride, which is then refined to ipratropium bromide google.com. Another method involves the reaction of ethyl phenylacetate and isopropyl tropine alcohol in an aprotic solvent with an organic base catalyst to obtain an intermediate google.com.

The final step for Ipratropium Bromide Monohydrate involves the addition of water to Ipratropium Bromide .

Development of Chemical Analogues and Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure affect its biological activity.

Fenoterol Analogues and SAR: Fenoterol has two chiral centers, resulting in four stereoisomers. The (R,R)- and (S,S)-enantiomers constitute the racemic mixture used clinically, with the (R,R)-isomer being significantly more active as a bronchodilator wikipedia.orgnih.govgoogle.com. SAR studies on fenoterol have focused on the effect of stereochemistry and the N-alkyl portion of the molecule on β₂-adrenergic receptor (β₂-AR) binding affinity and functional efficacy nih.gov.

Stereochemistry: Radioligand binding studies have shown that stereochemistry profoundly influences binding affinity nih.gov. For instance, the (R,R)-fenoterol exhibits submicromolar binding affinities to the β₂-AR, while the (S,S)-enantiomer shows much lower affinity nih.govnih.gov. This enantioselective difference in affinity is also reflected in the efficacy of the two enantiomers in various biological models nih.gov.

N-alkyl Portion Modifications: Synthesis of fenoterol derivatives with variations in the N-alkyl portion has been undertaken to explore their binding affinities and subtype selectivity for β₂-AR relative to β₁-AR nih.govacs.org. Comparative molecular field analysis (CoMFA) has been used to analyze binding data, indicating that fenoterol derivatives interact with two distinct binding sites and one sterically restricted site on the receptor nih.govacs.org. The chirality of the second stereogenic center significantly impacts β₂-AR binding and subtype selectivity nih.govacs.org.

Ipratropium Bromide Analogues and SAR: Ipratropium bromide's SAR is primarily defined by its quaternary ammonium group and the tropane (B1204802) moiety firsthope.co.in.

Quaternary Ammonium Group: The presence of a quaternary ammonium group is a common feature in muscarinic antagonists, contributing to ipratropium's poor absorption into the bloodstream and reduced ability to cross the blood-brain barrier, thereby minimizing central side effects firsthope.co.in. Methyl, ethyl, propyl, or isopropyl substitution on the quaternary nitrogen atom can influence activity slideshare.net.

Tropine Moiety: The tropine (or tropane) part of the molecule is essential for its antimuscarinic activity firsthope.co.in. Modifications to this structure can significantly alter the drug's affinity and selectivity for muscarinic receptors firsthope.co.in.

Ester Linkage: Ipratropium contains an ester linkage, similar to atropine, which is important for its pharmacological properties firsthope.co.in.

Investigational Synthetic Routes and Process Optimization

Ongoing research in synthetic chemistry aims to develop more efficient, cost-effective, and environmentally friendly routes for pharmaceutical compounds, including Fenoterol Hydrobromide and Ipratropium Bromide Monohydrate. Process optimization focuses on improving yield, purity, and safety, while minimizing impurity formation.

Fenoterol Hydrobromide: Optimization studies for fenoterol synthesis aim to achieve high-yielding transformations osti.gov. The production of fenoterol as a racemic mixture of its stereoisomers is a key aspect of its synthesis, enhancing its therapeutic efficacy smolecule.com. Techniques like sonocrystallization are being explored to yield optimized inhalable drug powders, which can benefit compounds like fenoterol hydrobromide pharmtech.com. This technology can produce particles with exceptional stability and improved in vitro performance, allowing for the design of drug products with new formulations pharmtech.com.

Ipratropium Bromide Monohydrate: Efforts in optimizing ipratropium bromide synthesis include addressing challenges in traditional methods, such as the use of excessive methyl bromide and issues with residual solvents .

Impurity Control: Modern approaches, such as the acyl chloride intermediate route, are designed to reduce impurity formation through precise control of reaction parameters like temperature . For instance, maintaining a 1:3 molar ratio of isopropyl atropine to methyl bromide can limit quaternization byproducts, and vacuum distillation can reduce residual methyl bromide .

Yield and Purity Enhancement: Investigational routes aim for high reaction orientation and selectivity to produce ipratropium bromide in a safe, stable, high-purity, and low-cost manner, suitable for large-scale industrial production google.com. One patented method describes a route that involves specific reaction conditions for quaternization, formylation, and reduction steps, emphasizing simplicity of operation, safety, and cost-effectiveness for industrial production google.com. Another method focuses on improving the yield of the final synthesized ipratropium bromide, with reported yields reaching up to 89.36% and purity of 99.8% google.com.

The continuous development of new synthetic methodologies and process optimization strategies is vital for enhancing the manufacturing of these crucial bronchodilator components.

Advanced Analytical Chemistry Methodologies for Bronchodual Characterization

Spectroscopic Identification and Quantification

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique for determining the molecular mass and elucidating the structural features of chemical compounds through their fragmentation patterns. For Bronchodual, which contains Ipratropium (B1672105) Bromide (IPR) and Fenoterol (B1672521) Hydrobromide (FEN), MS plays a crucial role in confirming their molecular identities and detecting impurities. Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the determination of bromide in pharmaceutical preparations, including Fenoterol Hydrobromide pjoes.comresearchgate.net. Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS) are extensively applied for the comprehensive chemical characterization of complex matrices, enabling the identification of both active pharmaceutical ingredients (APIs) and potential degradation products researchgate.netresearchgate.net.

Research has shown the application of LC/APCI-MS for β-agonists, including fenoterol, in human plasma, demonstrating high linearity and low detection limits researchgate.net. In-source collision-induced dissociation in MS can generate diagnostic fragment ions, providing insights into the molecular structure and identifying common fragmentation mechanisms for β-agonists researchgate.net. The detailed mass fragmentation pattern of Ipratropium Bromide has also been extensively studied and reported in the literature, aiding in its definitive identification and purity assessment researchgate.net. The analysis of fragmentation patterns is critical for distinguishing between compounds and understanding their structural breakdown under ionization conditions libretexts.orglibretexts.org.

Advanced Structural Analysis Techniques for Crystalline Forms

The solid-state properties of pharmaceutical compounds, particularly their crystalline forms, significantly influence their solubility, stability, and bioavailability. Advanced techniques like X-ray Diffraction and Solid-State Nuclear Magnetic Resonance are indispensable for characterizing these forms.

X-ray Diffraction (XRD) for Polymorphism and Crystal Structure Determination

X-ray Diffraction (XRD), particularly powder X-ray diffraction (PXRD), is a fundamental technique for distinguishing and identifying different crystalline forms (polymorphs) of Active Pharmaceutical Ingredients (APIs) rigaku.com. Polymorphism refers to the ability of a single chemical substance to exist in multiple distinct crystal structures, which can have varying physical and chemical properties rigaku.comajsonline.org.

For Ipratropium Bromide monohydrate, its crystal structure has been precisely solved and refined using synchrotron X-ray powder diffraction data, revealing its crystallization in the space group P21/c researchgate.netimsa.edu. This detailed structural information includes lattice parameters and hydrogen bonding networks within the crystal imsa.edu. Similarly, the X-ray powder diffraction pattern of Fenoterol Hydrobromide has been analyzed, and its crystallographic data deduced, providing essential information about its solid-state form scribd.com. Changes in PXRD patterns directly indicate alterations in the crystal structure, making it a vital tool for monitoring phase transformations during drug development and manufacturing rigaku.com.

Solid-State NMR for Amorphous and Crystalline Solids

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a robust analytical technique for characterizing the solid forms of drug substances, encompassing both crystalline and amorphous states europeanpharmaceuticalreview.comamericanpharmaceuticalreview.com. It is highly effective in identifying different crystalline structures and is complementary to powder X-ray diffraction in this regard europeanpharmaceuticalreview.com. SSNMR can monitor form conversion during API scale-up and detect even low amounts of other forms, such as crystalline impurities within an amorphous matrix europeanpharmaceuticalreview.com.

A significant advantage of SSNMR is its ability to quantify the amount of each polymorphic form without the need for a standard, and it can differentiate crystalline and amorphous content for each component within a formulated product europeanpharmaceuticalreview.com. For instance, SSNMR spectra exhibit distinct features for amorphous and crystalline API, with amorphous materials typically showing broad, Gaussian peaks americanpharmaceuticalreview.com. This selectivity allows for the clear identification of API peaks, even in complex solid dispersions, and enables the detection of crystalline material at low percentages (e.g., 0.3-0.5% absolute crystallinity) americanpharmaceuticalreview.com.

Electrophoretic and Electroanalytical Techniques

Electrophoretic and electroanalytical techniques offer versatile approaches for the separation, quantification, and purity assessment of pharmaceutical compounds like those found in this compound. Capillary Electrophoresis (CE) is widely adopted in the pharmaceutical industry due to its unique separation efficiency, short analysis times, minimal reagent consumption, and cost-effectiveness lumexinstruments.com.

CE has been successfully applied for the determination of both Ipratropium Bromide and Fenoterol Hydrobromide, often in combination with other analytical methods researchgate.netijacskros.comresearchgate.netinnovareacademics.in. For example, online coupling of capillary zone electrophoresis with mass spectrometry (CE-MS) has been reported for the determination of fenoterol and other beta-agonists, demonstrating its utility for trace analysis researchgate.netscribd.com. In addition to CE, voltammetry has been employed as an analytical method for Fenoterol Hydrobromide pjoes.comresearchgate.netijacskros.cominnovareacademics.in. Conductometric titration, a specific electroanalytical technique, has also been developed for the precise determination of Fenoterol Hydrobromide in both pure form and pharmaceutical formulations, based on the precipitation of bromide ions with silver ions innovareacademics.in.

Specialized Sample Preparation and Derivatization Strategies for Analytical Studies

Effective sample preparation and, where necessary, derivatization are critical for achieving accurate and reliable results in advanced analytical studies of compounds like Ipratropium Bromide and Fenoterol Hydrobromide. The specific strategy employed depends heavily on the analytical technique and the matrix being analyzed.

For Mass Spectrometry, particularly when analyzing biological samples, solid-phase extraction (SPE) procedures have been developed for β-agonists such as fenoterol, ensuring high recoveries of the analytes from complex matrices like plasma researchgate.net. For GC-MS analysis of certain compounds, derivatization strategies, such as forming tetrahydroisoquinoline derivatives, are employed to enhance volatility and improve chromatographic separation and detection innovareacademics.in.

In High-Performance Liquid Chromatography (HPLC), the selection of appropriate mobile phases and column types is a key aspect of sample preparation. Reversed-phase ion-pair HPLC methods often utilize specific pH-adjusted buffers (e.g., potassium dihydrogen orthophosphate) combined with organic modifiers (e.g., methanol (B129727) or acetonitrile) on C18 columns to achieve optimal separation and quantification of Ipratropium Bromide and Fenoterol Hydrobromide in formulations ijacskros.comnih.govutas.edu.au. For spectrophotometric methods, sample preparation might involve reactions with specific charge transfer reagents (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or acidic dyes to form chromogenic complexes suitable for detection researchgate.netresearchgate.net.

When performing Solid-State NMR, particular attention must be paid to sample handling to prevent unwanted phase transformations, such as the conversion of amorphous API to crystalline forms, which can occur during sample preparation americanpharmaceuticalreview.com. For conductometric titration, the sample preparation can be as simple as dissolving the substance in double-distilled water innovareacademics.in. These specialized strategies ensure that the compounds are presented in a suitable form for analysis, maximizing the accuracy and sensitivity of the analytical methods.

Interactive Data Tables

Below are interactive data tables summarizing linearity ranges for Ipratropium Bromide and Fenoterol Hydrobromide in various analytical methods.

Table 1: Linearity Ranges for Ipratropium Bromide (IPR) and Fenoterol Hydrobromide (FEN) in Analytical Methods

| Method | Compound | Linearity Range (µg/mL) | Reference |

| High-Performance Thin-Layer Chromatography (HPTLC) | Ipratropium Bromide | 0.50–15.0 µ g/band | nih.gov |

| Fenoterol Hydrobromide | 0.50–12.0 µ g/band | nih.gov | |

| High-Performance Liquid Chromatography (HPLC) | Ipratropium Bromide | 5.0–200.0 | nih.gov |

| Fenoterol Hydrobromide | 5.0–200.0 | nih.gov | |

| HPLC (Nebulizer Solution) | Ipratropium Bromide | 20.8–250.0 | utas.edu.au |

| Fenoterol Hydrobromide | 27.8–500.0 | utas.edu.au | |

| Colorimetric Assay (DDQ reagent) | Ipratropium Bromide | 5.0–55.0 | researchgate.net |

| Fenoterol Hydrobromide | 10.0–40.0 | researchgate.net | |

| Spectrophotometry (Charge transfer) | Ipratropium Bromide | Not specified, sensitive | researchgate.net |

| Spectrophotometry (Ion association) | Ipratropium Bromide | Not specified, sensitive | researchgate.net |

| Spectrophotometry (Derivative) | Ipratropium Bromide | Not specified, sensitive | researchgate.net |

| HPLC (Fenoterol Hydrobromide) | Fenoterol Hydrobromide | 50% to 150% of test conc. | ijacskros.com |

| Spectrophotometry (Fenoterol Hydrobromide) | Fenoterol Hydrobromide | 0.7–7.0 | researchgate.net |

Preclinical Pharmacological Research Paradigms and Models

In Vitro Models for Airway Smooth Muscle Reactivity

In vitro models are fundamental for assessing the direct effects of Bronchodual and its components on airway smooth muscle tone and reactivity, offering controlled environments to dissect specific pharmacological actions.

Organ Bath Studies on Isolated Bronchial Tissues

Organ bath studies are a cornerstone of preclinical research for evaluating the bronchodilatory properties of compounds. In these studies, isolated airway smooth muscle tissues, typically from animal models (e.g., guinea pig, rat, human airways obtained post-mortem or from surgical resections), are suspended in an organ bath containing physiological salt solution. The tissues are pre-contracted with spasmogens such as acetylcholine (B1216132), histamine, or methacholine (B1211447) to induce a stable tonic contraction.

Fenoterol (B1672521), as a beta2-adrenoceptor agonist, induces concentration-dependent relaxation of pre-contracted airway smooth muscle. This relaxation is mediated by the activation of beta2-adrenoceptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation. Ipratropium (B1672105), an anticholinergic, inhibits the contractile response induced by muscarinic agonists like acetylcholine by blocking muscarinic receptors (M1, M2, M3) on the airway smooth muscle.

Studies with this compound demonstrate a synergistic bronchodilatory effect, where the combination of Fenoterol and Ipratropium produces a greater relaxation than the sum of the effects of each component administered alone. For instance, research has shown that the combination can lead to a more pronounced and sustained relaxation of isolated tracheal strips compared to individual agents. This synergy is attributed to their distinct yet complementary mechanisms of action: Fenoterol directly relaxes smooth muscle via beta2-adrenoceptor stimulation, while Ipratropium counteracts vagally mediated bronchoconstriction.

Table 1: Representative Bronchodilatory Effects of Fenoterol and Ipratropium in Isolated Airway Tissues

| Compound/Combination | Tissue Type | Pre-contracting Agent | Effect Measured | Observed Effect (Example) |

| Fenoterol | Guinea Pig Trachea | Histamine | Relaxation | EC50: ~10 nM |

| Ipratropium | Human Bronchi | Acetylcholine | Inhibition of Contraction | IC50: ~5 nM |

| This compound | Guinea Pig Trachea | Acetylcholine + Histamine | Enhanced Relaxation | Greater than additive effect |

Cell Culture Models of Airway Cells (e.g., Bronchial Epithelial Cells, Smooth Muscle Cells)

Cell culture models provide a controlled environment to investigate the cellular and molecular mechanisms underlying the effects of this compound.

Airway Smooth Muscle Cells (ASMCs): Cultured ASMCs are used to study the direct effects of Fenoterol and Ipratropium on intracellular signaling pathways. Fenoterol's action can be investigated by measuring cAMP levels, as beta2-adrenoceptor activation leads to adenylyl cyclase activation and increased cAMP. Studies can quantify the expression of beta2-adrenoceptors and muscarinic receptors (M1, M2, M3) on ASMCs and observe changes in their sensitivity or density upon exposure to the compounds. Ipratropium's effects can be explored by assessing its ability to inhibit calcium mobilization induced by muscarinic agonists, which is a key step in smooth muscle contraction.

Receptor Binding Assays and Radioligand Binding Studies

Receptor binding assays are crucial for characterizing the affinity and selectivity of this compound's components for their respective target receptors, namely beta2-adrenoceptors for Fenoterol and muscarinic receptors for Ipratropium. These studies provide quantitative data on drug-receptor interactions at a molecular level.

Quantification of Receptor Occupancy in Cellular Models

Receptor occupancy studies assess the proportion of receptors bound by a ligand at a given concentration, offering insights into the relationship between drug concentration, receptor binding, and pharmacological effect. In cellular models expressing relevant receptors (e.g., human embryonic kidney 293 (HEK293) cells transfected with specific receptor subtypes, or native airway cells), radiolabeled ligands with high affinity for the target receptors are used.

For Fenoterol, radiolabeled beta2-adrenoceptor agonists (e.g., [3H]-dihydroalprenolol) are employed. This compound, or its Fenoterol component, competes with the radioligand for binding sites. The reduction in radioligand binding in the presence of increasing concentrations of Fenchodual indicates its ability to occupy the beta2-adrenoceptors. Similarly, for Ipratropium, radiolabeled muscarinic antagonists (e.g., [3H]-N-methylscopolamine) are used to quantify its occupancy of muscarinic receptors (M1, M2, M3 subtypes) unifiedpatents.com.

Competitive Binding Studies for Affinity Determination

Competitive binding studies are designed to determine the binding affinity (Ki value) of an unlabeled compound by its ability to displace a radiolabeled ligand from its receptor. A lower Ki value indicates a higher binding affinity.

For Fenoterol, competitive binding assays against a radiolabeled beta2-adrenoceptor agonist or antagonist are performed using membranes prepared from tissues rich in beta2-adrenoceptors (e.g., lung tissue, cardiac tissue to assess selectivity) or from cells expressing cloned beta2-adrenoceptors. The Ki value for Fenoterol at beta2-adrenoceptors is typically in the nanomolar range, demonstrating high affinity.

For Ipratropium, competitive binding studies are conducted using radiolabeled muscarinic receptor antagonists on membranes from tissues expressing muscarinic receptors (e.g., brain, heart, lung, or transfected cell lines expressing M1, M2, or M3 subtypes). Ipratropium exhibits high affinity for all muscarinic receptor subtypes (M1, M2, M3), with Ki values typically in the picomolar to nanomolar range bloomsthechemist.com.au. The determination of these Ki values is critical for understanding the drug's potency and selectivity.

Table 2: Receptor Binding Affinities (Ki Values) of Fenoterol and Ipratropium

| Compound | Target Receptor | Typical Ki Range (nM) |

| Fenoterol | Beta2-adrenoceptor | 1 - 10 |

| Ipratropium | M1 Muscarinic | 0.1 - 1 |

| Ipratropium | M2 Muscarinic | 0.1 - 1 |

| Ipratropium | M3 Muscarinic | 0.1 - 1 |

In Vitro Drug Interaction Studies Beyond Receptor Binding

One key area is the investigation of intracellular signaling pathways . For Fenoterol, studies delve into the activation of adenylyl cyclase and the subsequent increase in cAMP levels within airway smooth muscle cells. The elevated cAMP activates protein kinase A (PKA), leading to phosphorylation of various proteins involved in muscle relaxation, such as myosin light chain kinase (MLCK) and calcium channels. For Ipratropium, studies focus on its ability to inhibit the phosphoinositide (PI) pathway, which is activated by muscarinic receptor stimulation. By blocking muscarinic receptors, Ipratropium prevents the increase in inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), thereby inhibiting the release of intracellular calcium that triggers smooth muscle contraction rxreasoner.com.

Furthermore, researchers may explore the potential for pharmacodynamic synergy at the cellular level. While the distinct mechanisms of Fenoterol and Ipratropium are well-established, in vitro studies can quantify how their combined presence might enhance or prolong the desired cellular responses. For example, the beta2-agonist-induced increase in cAMP can be further stabilized or potentiated by the anticholinergic's effect on calcium signaling, leading to a more robust relaxation response.

Other in vitro investigations might include studies on the modulation of ion channels or enzymes relevant to airway smooth muscle function, though the primary bronchodilatory effects are mediated through adrenoceptors and muscarinic receptors. These studies provide a more complete picture of the cellular pharmacology of this compound, illustrating how its components interact to achieve optimal bronchodilation.

Emerging Research and Translational Considerations

Computational Modeling and Simulation in Bronchodilator Discovery

Computational methods play a pivotal role in modern drug discovery and development, offering insights into molecular interactions and predicting compound properties. For bronchodilators like Fenoterol (B1672521) and Ipratropium (B1672105) Bromide, these techniques facilitate the rational design and optimization of therapeutic agents.

Molecular docking and dynamics simulations are crucial tools for understanding how bronchodilator compounds interact with their specific biological targets. Fenoterol, as a beta-2 adrenergic receptor agonist, exerts its bronchodilatory effect by binding to and activating beta-2 adrenergic receptors on airway smooth muscle cells nih.govrxreasoner.com. Molecular docking studies can predict the binding pose and affinity of Fenoterol within the active site of the beta-2 adrenergic receptor, elucidating key interactions that contribute to its agonistic activity. Similarly, Ipratropium Bromide, an anticholinergic agent, functions by antagonizing muscarinic acetylcholine (B1216132) receptors, primarily M1, M2, and M3 receptors, thereby inhibiting bronchoconstriction mediated by the parasympathetic nervous system rxreasoner.com. Molecular docking can model the binding of Ipratropium Bromide to these muscarinic receptors, identifying critical residues involved in its antagonistic action.

Molecular dynamics simulations extend these static docking predictions by simulating the time-dependent behavior of the ligand-receptor complex in a dynamic environment, typically including solvent and membrane models. These simulations provide insights into the stability of the binding, conformational changes in the receptor upon ligand binding, and the flexibility of the ligand itself. For Fenoterol, dynamics simulations can reveal the induced fit mechanisms or allosteric modulation that lead to receptor activation. For Ipratropium, they can illustrate how its binding prevents acetylcholine from accessing the receptor, thereby blocking downstream signaling pathways. Such simulations are invaluable for identifying novel binding sites, understanding resistance mechanisms, and guiding the design of new bronchodilator analogs with improved receptor selectivity and efficacy.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR aims to predict the activity of new, untested compounds and guide the synthesis of optimized derivatives. For bronchodilators like Fenoterol and Ipratropium Bromide, QSAR can be applied to a series of related beta-2 agonists or muscarinic antagonists to identify structural features that enhance or diminish their bronchodilatory potency, duration of action, or selectivity.

For instance, QSAR models for beta-2 agonists might analyze the impact of substituent groups on the phenyl ring or the amino group of Fenoterol on its binding affinity to the beta-2 adrenergic receptor and its functional activity. Similarly, for anticholinergics like Ipratropium, QSAR can explore how modifications to the tropane (B1204802) ring or the ester linkage influence its affinity for muscarinic receptors and its pharmacokinetic properties, such as pulmonary retention versus systemic absorption. These models help prioritize compounds for synthesis and experimental testing, significantly accelerating the lead optimization phase in bronchodilator drug discovery.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Pharmacogenomic Approaches to Bronchodilator Response Variability (Theoretical Framework)

Pharmacogenomics investigates how an individual's genetic makeup influences their response to drugs. In the context of bronchodilators such as Fenoterol and Ipratropium Bromide, pharmacogenomic approaches offer a theoretical framework for understanding and potentially predicting the observed variability in therapeutic response among patients with obstructive airway diseases.

For Fenoterol, genetic polymorphisms in the beta-2 adrenergic receptor gene (ADRB2) are of particular interest. Single nucleotide polymorphisms (SNPs) in this gene, such as Arg16Gly and Gln27Glu, have been studied for their potential impact on receptor expression, coupling to G-proteins, and desensitization, which could theoretically affect the bronchodilatory response to beta-2 agonists. Patients with certain genotypes might exhibit a diminished or exaggerated response to Fenoterol, or be more prone to receptor desensitization with chronic use.

Similarly, genetic variations in muscarinic acetylcholine receptor genes (e.g., CHRM1, CHRM2, CHRM3) or genes encoding enzymes involved in acetylcholine metabolism (e.g., acetylcholinesterase) could theoretically influence the efficacy of anticholinergics like Ipratropium Bromide. While direct evidence for specific pharmacogenomic markers predicting Ipratropium response is less established compared to beta-2 agonists, the theoretical framework suggests that such variations could affect receptor density, receptor-ligand binding kinetics, or downstream signaling pathways, thereby modulating the therapeutic outcome.

The ultimate goal of pharmacogenomic research in this area is to identify genetic markers that can guide personalized bronchodilator therapy, allowing clinicians to select the most effective bronchodilator or combination (like Fenoterol and Ipratropium Bromide) and optimize dosing strategies for individual patients, thereby maximizing therapeutic benefit and minimizing variability in response.

Advanced Drug Delivery Systems for Enhanced Pulmonary Targeting (Methodological Focus)

Effective delivery of bronchodilators to the lungs is paramount for maximizing local therapeutic effects while minimizing systemic exposure and potential side effects. Advanced drug delivery systems focus on optimizing the deposition and retention of active pharmaceutical ingredients, such as Fenoterol and Ipratropium Bromide, within the respiratory tract.

The development of micro- and nanoparticle formulations represents a significant advancement in pulmonary drug delivery for bronchodilators. These formulations aim to control the size, shape, and surface properties of drug particles to optimize their aerodynamic behavior and deposition patterns within the lungs.

Microparticles (1-5 µm): Particles in this size range are generally optimal for deposition in the lower airways (bronchi and bronchioles), where bronchodilators exert their primary action. Formulations of Fenoterol and Ipratropium Bromide as dry powder inhalers (DPIs) or metered-dose inhalers (MDIs) often rely on micronized drug particles. Research focuses on engineering these particles for improved flowability, reduced aggregation, and efficient aerosolization from inhaler devices. The use of excipients, such as lactose (B1674315) carriers in DPIs, is also critical for facilitating the dispersion of micronized drug particles upon inhalation.

Nanoparticles (<1 µm): Nanoparticles offer the potential for deeper lung penetration, including deposition in the alveolar region, and can provide sustained release of the drug. While traditional bronchodilators primarily target the airways, nanoparticle formulations of Fenoterol or Ipratropium could theoretically be engineered for prolonged local action, potentially reducing the frequency of dosing. Methodological research in this area includes developing novel encapsulation techniques (e.g., polymeric nanoparticles, liposomes) to protect the drug, control its release rate, and enhance its bioavailability within the lung. Surface modification of nanoparticles can also be explored to improve mucociliary clearance evasion or target specific cell types in the airways.

These advanced formulations aim to improve drug solubility, stability, and lung retention, leading to more efficient drug utilization and potentially lower required doses.

The efficacy of inhaled bronchodilators is highly dependent on the performance of the inhaler device and the underlying principles of aerosol physics. Research in this area focuses on designing devices that can consistently generate aerosols with optimal particle size distributions and ensure efficient drug delivery to the target sites within the lungs.

Device Design and Optimization: Advanced inhaler device technologies include next-generation MDIs with improved propellant systems (e.g., hydrofluoroalkanes, HFAs), DPIs with enhanced dispersion mechanisms (e.g., active de-agglomeration), and nebulizers with finer mist generation capabilities (e.g., vibrating mesh nebulizers). Research focuses on optimizing the internal geometry of these devices, nozzle designs, and flow pathways to achieve desired aerosol characteristics.

Aerosol Physics Research: This field investigates the fundamental principles governing the generation, transport, and deposition of aerosolized drug particles within the respiratory tract. Key areas of research include:

Particle Size and Distribution: Understanding how device parameters influence the aerodynamic particle size distribution (APSD) of Fenoterol and Ipratropium Bromide aerosols, as this directly impacts regional lung deposition.

Inhalation Maneuver: Studying the effect of patient inhalation flow rate, breath-hold time, and coordination on drug delivery efficiency. Advanced devices often incorporate features to guide patient inhalation or are designed to be less dependent on patient technique.

Lung Deposition Modeling: Using computational fluid dynamics (CFD) and in vitro lung models to predict and evaluate the deposition patterns of inhaled bronchodilators under various physiological conditions. This research helps in optimizing both drug formulation and device design for targeted delivery to the airways.

The integration of advanced formulations with innovative device technologies, guided by a deep understanding of aerosol physics, is crucial for maximizing the therapeutic potential of bronchodilators like Fenoterol and Ipratropium Bromide and improving patient outcomes in respiratory diseases.

Q & A

Basic Research Question: What are the primary mechanisms of action of Bronchodual's herbal components (marshmallow root and thyme herb) in alleviating cough symptoms?

Answer:

this compound's efficacy relies on synergistic interactions between marshmallow root (Althaea officinalis) and thyme herb (Thymus vulgaris). Marshmallow root contains mucilage polysaccharides that form a protective layer on irritated mucosal membranes, reducing dry cough reflexes . Thyme herb, rich in thymol and flavonoids, exhibits bronchodilatory and expectorant properties by modulating TRPV1 receptors and reducing airway inflammation . To validate these mechanisms, researchers can:

- Use in vitro epithelial cell models to measure mucin secretion and cytokine profiles.

- Conduct histopathological analyses in animal models (e.g., guinea pigs) to assess airway inflammation reduction.

- Apply HPLC-MS to quantify bioactive compound concentrations in formulations .

Basic Research Question: What standardized preclinical models are appropriate for evaluating this compound's antitussive efficacy?

Answer:

Preclinical models should replicate human cough pathophysiology:

- Citric acid-induced cough in guinea pigs : Measures cough frequency via plethysmography.

- Lipopolysaccharide (LPS)-induced airway inflammation in mice : Assesses anti-inflammatory effects through BAL fluid cytokine analysis (e.g., IL-6, TNF-α).

- Mucus secretion assays : Use human tracheal epithelial cells (HTEpC) to quantify mucolytic activity .

Table 1: Preclinical Models Comparison

| Model | Measured Outcome | Limitations |

|---|---|---|

| Citric acid (guinea pig) | Cough frequency reduction | Species-specific response |

| LPS-induced inflammation | Cytokine levels in BAL | Acute vs. chronic effects |

Advanced Research Question: How do pharmacokinetic interactions between marshmallow root and thyme herb affect this compound's bioavailability?

Answer:

Combination therapies may alter absorption kinetics due to herb-drug interactions. Methodological approaches include:

- Pharmacokinetic crossover studies : Administer components individually and in combination to healthy volunteers, using LC-MS/MS to measure plasma concentrations over time.

- In vitro permeability assays : Compare Caco-2 cell monolayer transport rates of isolated vs. combined extracts.

- Population pharmacokinetic modeling : Identify covariates (e.g., age, metabolic genotype) influencing variability in bioavailability .

Advanced Research Question: How can researchers resolve contradictions in clinical trial data regarding this compound's efficacy in asthmatic populations?

Answer:

Discrepancies may arise from heterogeneous patient subgroups or outcome measures. Strategies to address this:

- Stratified randomization : Segment participants by asthma severity (e.g., GINA guidelines) or comorbidities (e.g., diabetes).

- Bayesian meta-analysis : Pool data from multiple trials to identify subgroup-specific effects while accounting for publication bias.

- Objective vs. subjective metrics : Compare spirometry (FEV1) with patient-reported cough diaries to mitigate bias .

Advanced Research Question: What molecular pathways underlie potential adverse interactions between this compound and conventional bronchodilators (e.g., β2-agonists)?

Answer:

Thyme herb’s thymol may inhibit CYP3A4 enzymes, altering salbutamol metabolism. Methodological steps:

- Microsomal incubation assays : Quantify CYP3A4 activity in human liver microsomes with/without thyme extract.

- Network pharmacology : Map herb-compound-target networks using databases like STITCH or KEGG.

- Retrospective cohort studies : Analyze EHR data to detect increased adverse events (e.g., tachycardia) in patients using both therapies .

Basic Research Question: What are the optimal biomarkers for assessing this compound's anti-inflammatory effects in clinical trials?

Answer:

Validated biomarkers include:

- Sputum eosinophils : Correlates with airway inflammation severity.

- Exhaled nitric oxide (FeNO) : Indicates Th2-mediated inflammation.

- Serum C-reactive protein (CRP) : Non-specific systemic inflammation marker.

Standardize collection protocols (e.g., FeNO measured at 50 mL/s flow rate) to reduce inter-study variability .

Advanced Research Question: How can computational modeling predict this compound's efficacy in pediatric populations with limited clinical data?

Answer:

Leverage physiologically based pharmacokinetic (PBPK) modeling:

- Pediatric parameterization : Adjust organ weights, blood flows, and enzyme maturation profiles using Simcyp® or PK-Sim®.

- Virtual populations : Simulate age-stratified cohorts (4–18 years) to estimate exposure-response relationships.

- Sensitivity analysis : Identify critical parameters (e.g., renal clearance) for targeted preclinical validation .

Basic Research Question: What ethical considerations are critical when designing trials for this compound in vulnerable populations (e.g., diabetics, asthmatics)?

Answer:

- Informed consent : Use plain-language summaries to explain risks/benefits to participants with low health literacy.

- Safety monitoring : Implement DSMBs (Data Safety Monitoring Boards) for interim analyses of hypoglycemia or bronchospasm events.

- Equitable recruitment : Ensure representation across socioeconomic and comorbid subgroups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.